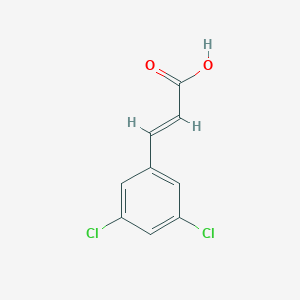

3-(3,5-Dichlorophenyl)acrylic acid

Vue d'ensemble

Description

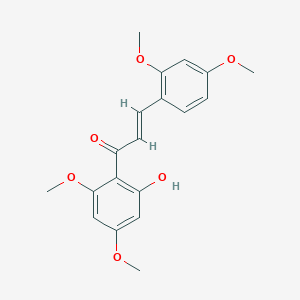

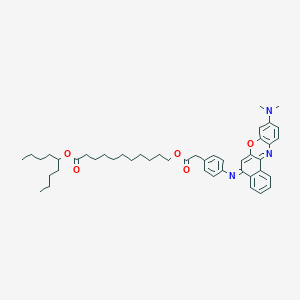

3-(3,5-Dichlorophenyl)acrylic acid is a chemical compound with the molecular formula C9H6Cl2O2 and a molecular weight of 217.05 . It is also known by the synonyms (E)-3-(3,5-dichlorophenyl)acrylic acid .

Molecular Structure Analysis

The IUPAC name for 3-(3,5-Dichlorophenyl)acrylic acid is (2E)-3-(3,5-dichlorophenyl)-2-propenoic acid . The InChI code is 1S/C9H6Cl2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13)/b2-1+ .Physical And Chemical Properties Analysis

3-(3,5-Dichlorophenyl)acrylic acid is a solid at room temperature . It has a molecular weight of 217.05 .Applications De Recherche Scientifique

Polymer Synthesis and Applications :

- Polythiophene derivatives, like poly(3-thiophen-3-yl-acrylic acid), show potential in polar solvents due to their structural and electronic properties (Bertran et al., 2008).

- Functionalized polythiophene, synthesized using terthiophene monomers with unsaturated side chains (such as 3-((2′:2″,5″:2‴-terthiophene)-3″-yl) acrylic acid), are used as active substrates in electrochemical genosensors (Peng et al., 2007).

Corrosion Inhibition :

- Photo-cross-linkable polymers, synthesized using acrylic acid derivatives, have demonstrated efficient inhibition of mild steel corrosion in hydrochloric acid medium (Baskar et al., 2014).

Optoelectronic Properties and Solar Cell Applications :

- Organic sensitizers comprising donor, electron-conducting, and anchoring groups, where cyanoacrylic acid groups are coplanar with thiophene units, have shown high efficiency in solar cell applications (Kim et al., 2006).

Surface Functionalization for Tissue Engineering :

- Acrylic acid grafting onto polymers like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) for surface functionalization, demonstrating potential for tissue engineering applications (Grøndahl et al., 2005).

Crystallographic Studies :

- Study of the crystal structure of derivatives like (Z)-3-(3-Chlorophenyl)-2-phenyl acrylic acid, providing insights into molecular conformations and hydrogen-bond motifs (Rajnikant et al., 2012).

Nonlinear Optical Materials :

- Investigation of compounds like 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid for their potential as nonlinear optical materials (Fonkem et al., 2019).

Photohydrolysis and Photoreactivity Studies :

- Studies on the photohydrolysis of benzyl esters in polyelectrolyte films incorporating poly(acrylic acid), investigating the effect of substituents on photoreactivity and thermal stability (Jensen et al., 2004).

Photografting and Micro-patterning :

- Development of photografting methods for micropatterning surfaces like poly(dimethylsiloxane) with poly(acrylic acid), useful for bioanalytical applications (Wang et al., 2005).

Allergenic Potential of Acrylates :

- Studies on the allergenic potential of acrylates like acrylic acid derivatives, highlighting their role in contact dermatitis (Sasseville, 2012).

Safety And Hazards

The safety data sheet for (E)-3-(3,5-Dichlorophenyl)acrylic acid indicates that it may cause skin and eye irritation and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Propriétés

IUPAC Name |

(E)-3-(3,5-dichlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKSYRZNDJQTJQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1Cl)Cl)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dichlorophenyl)acrylic acid | |

CAS RN |

90418-21-6 | |

| Record name | 2-Propenoic acid, 3-(3,5-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090418216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-Chloroquinolin-4-yl)amino]ethanol](/img/structure/B183477.png)

![3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B183480.png)

![2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183486.png)

![3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183491.png)

![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183493.png)